molecular formula C10H10O3 B6255169 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid CAS No. 1261963-69-2

2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Cat. No. B6255169
CAS RN: 1261963-69-2
M. Wt: 178.2
InChI Key:
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Description

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, also known as 6-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid, is a naturally occurring carboxylic acid found in various plants and fungi. It is an important intermediate in the synthesis of various other compounds, and has been widely studied in scientific research.

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has been studied extensively in scientific research. It has been used as an intermediate in the synthesis of various other compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, which are used in the production of fuel, plastics, and dyes. Additionally, it has been used in the synthesis of pharmaceuticals, such as anticonvulsants, anti-depressants, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is not well understood. However, it is believed to act as a proton donor, meaning it can donate protons to other compounds. This allows it to act as an acid catalyst in various reactions. Additionally, it has been shown to be a powerful inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of fatty acids and other compounds.
Biochemical and Physiological Effects
2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has been shown to have antioxidant and anti-cancer effects, as well as to have an effect on the metabolism of cholesterol and fatty acids.

Advantages and Limitations for Lab Experiments

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research. However, there are some limitations. It is not very stable, and can easily degrade in the presence of light or heat. Additionally, it can be toxic if ingested, and must be handled with care.

Future Directions

The future of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is very promising. Further research into its mechanism of action, biochemical and physiological effects, and applications in scientific research is needed. Additionally, further research into its potential as an antibiotic, antifungal, and anti-cancer agent is necessary. Finally, further research into its potential as a fuel, plastic, and dye additive is also necessary.

Synthesis Methods

2-Methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid can be synthesized through several methods. One of the most common methods is the Fischer esterification of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-dihydro-1-benzofuran-6-carbaldehyde with acetic acid. This method involves the reaction of the carbaldehyde with acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the carboxylic acid. Other methods of synthesis include the reaction of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-dihydro-1-benzofuran-6-carbaldehyde with acetic anhydride, the reaction of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-dihydro-1-benzofuran-6-carbaldehyde with ethyl acetate, and the reaction of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid-dihydro-1-benzofuran-6-carbaldehyde with sodium acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2,3-dihydro-1-benzofuran-6-carboxaldehyde", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid methyl ester by reacting 2-methyl-2,3-dihydro-1-benzofuran-6-carboxaldehyde with methylmagnesium bromide in diethyl ether.", "Step 2: Hydrolysis of the methyl ester using hydrochloric acid to yield 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.", "Step 3: Carboxylation of the acid using carbon dioxide and sodium hydroxide in ethanol to form the final product, 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid." ] }

CAS RN

1261963-69-2

Product Name

2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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